3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea
Description
Properties
IUPAC Name |
1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c1-9(10-2-3-12(15)13(16)8-10)19-20-14(21)18-11-4-6-17-7-5-11/h2-8H,1H3,(H2,17,18,20,21)/b19-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOSMAYVOVLLCZ-OCKHKDLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)NC1=CC=NC=C1)/C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridin-4-ylurea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and analytical features of 3-[(Z)-[1-(3,4-Dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea with analogous di-substituted ureas:
Key Observations :
- BTdCPU’s thiadiazole and NCPdCPU’s nitro group introduce additional electron-withdrawing effects, which may enhance stability or bioactivity .
- Pyridine vs. Cyanophenyl: The target compound’s pyridin-4-yl group contrasts with 6g’s 4-cyanophenyl. Pyridine’s nitrogen may improve aqueous solubility compared to the hydrophobic cyano group .
Biological Activity
3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea is a compound with notable biological activity, particularly in the context of medicinal chemistry. This article reviews its biological properties, synthesis, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C14H12Cl2N4O
- Molar Mass : 323.18 g/mol
- CAS Number : 866050-05-7
The compound features a pyridine ring and a dichlorophenyl group, which contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the dichlorophenyl group enhances lipophilicity, which can improve cellular uptake and bioavailability.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| Compound C | A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, potentially serving as a lead for new antibiotic agents.
Case Study: Antimicrobial Efficacy
A study conducted by Du et al. (2015) synthesized similar urea derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Dichlorophenyl Group : Enhances binding affinity to target proteins.
- Pyridine Ring : May facilitate interaction with biological receptors.
- Urea Moiety : Known for its role in hydrogen bonding, crucial for biological activity.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during oxime formation to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for urea coupling to enhance solubility and reaction efficiency .
- Catalyst use : Add 4-dimethylaminopyridine (DMAP) to accelerate coupling yields by 15–20% .
Advanced: How can computational modeling predict the photophysical properties or biological interactions of this compound?
Answer:
Computational approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and fluorescence properties. For example, substituents like the pyridyl group may lower the bandgap, enhancing UV-vis absorption .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) by aligning the compound’s Z-configuration ethylideneamino group into hydrophobic pockets. Use AutoDock Vina with AMBER force fields for accuracy .
Validation : Cross-validate computational results with experimental UV-vis spectroscopy and surface plasmon resonance (SPR) binding assays .
Basic: Which analytical techniques are most effective for confirming the stereochemical configuration (Z/E) of the ethylideneamino group?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H-NMR coupling constants (). For Z-isomers, vicinal coupling constants (H-C=N-NH) typically range between 10–12 Hz due to restricted rotation, while E-isomers show lower values .
- X-ray crystallography : Resolve the spatial arrangement of the ethylideneamino group. For example, a 1.8 Å resolution structure confirmed the Z-configuration via dihedral angle analysis .
- IR spectroscopy : The C=N stretch (1630–1680 cm) shifts by ~15 cm between Z and E forms due to conjugation differences .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer:
Root causes of contradictions :
- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter bioactivity. For example, replacing pyridin-4-yl with pyrimidin-2-yl reduced kinase inhibition by 40% .
- Assay conditions : Variations in pH or serum protein content (e.g., fetal bovine serum) may skew IC values.
Q. Resolution methods :
Q. Table 1: Structural Analogs and Bioactivity Trends
Basic: How does the presence of dichlorophenyl and pyridyl groups influence the compound’s solubility and reactivity?
Answer:
-
Solubility :
-
Reactivity :
Advanced: What methods are used to study structure-activity relationships (SAR) with pyrimidine-containing analogs?
Answer:
SAR methodologies :
- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., pyrimidine → pyridazine) and compare bioactivity. For example, replacing pyridin-4-yl with 6-methylpyridazin-3-yl reduced cytotoxicity by 50% .
- Free-Wilson analysis : Quantify contributions of substituents to activity. The dichlorophenyl group contributes ~60% of the total inhibitory effect .
Q. Data analysis :
- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., molar refractivity, H-bond donors) with IC values. A QSAR model with was reported for kinase inhibitors .
Key finding : Pyrimidine-containing analogs exhibit superior metabolic stability (t >6 hours in liver microsomes) compared to phenyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
